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CAS No.: 728033-96-3

Cat. No.: S548158

OSI-930 is a multi-targeted tyrosine kinase inhibitor designed to act as a potent co-inhibitor of c-Kit and

VEGFR-2 [1]. The diagram below illustrates its dual mechanism of action.
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The table below summarizes the inhibitory concentration (ICso) of OSI-930 against its primary kinase

targets from cell-free assays [2] [3].
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Target Kinase Primary Function ICso0 Value
VEGFR-2 (KDRIFlk-1) Angiogenesis, endothelial cell survival 8-9nM
c-Kit Cell proliferation, survival (e.g., in GIST) 80 nM
CSF-1R Macrophage function, tumor microenvironment 15 nM
c-Raf Downstream signal in MAPK pathway 41 nM
Lck T-cell receptor signaling 22nM

0SI-930 also demonstrates lower activity against other kinases like PDGFRp, FLT3, and Abl [2] [3]. In
cellular models, OSI-930 inhibited proliferation and induced apoptosis in the HMC-1 mast cell leukemia line
(ICso of 14 nM) without significantly affecting COLO-205 cells that lack constitutively active mutant

receptor tyrosine kinases [3].

Key Experimental Protocols

For your research, here are the core methodologies used to characterize OSI-930.

Protein Kinase Activity Assay

e Purpose: To quantify the inhibition of kinase autophosphorylation (e.qg., c-Kit) by OSI-930.
e Method: An ELISA-based assay or a radiometric method is used.

o ELISA Protocol: A poly(Glu:Tyr) substrate is bound to a 96-well plate. The kinase reaction is
initiated with ATP. Phosphorylation is detected using an anti-phosphotyrosine antibody
conjugated to horseradish peroxidase (HRP). The bound antibody is quantitated using ABTS
peroxidase substrate, measuring absorbance at 405/490 nm [2] [3].

o For c-Kit, the recombinant protein is expressed in insect cells. Inhibition is assayed by
incubating the enzyme with ATP and OSI-930. The reaction is stopped with SDS-PAGE sample
buffer, and phosphorylation is determined by immunoblotting for total and phosphorylated Kit [2]

3],

Cell Proliferation and Apoptosis Assay
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e Purpose: To evaluate the anti-proliferative and pro-apoptotic effects of OSI-930 on cancer cell lines.
e Method:
o Cells are seeded in 96-well plates and incubated with OSI-930 for 48-72 hours.
o Proliferation: Measured by luminescent quantitation of intracellular ATP content using
CellTiter-Glo reagent.
o Apoptosis: Quantified by an enzymatic caspase 3/7 assay [2] [3].

In Vivo Antitumor Efficacy Studies

e Purpose: To assess the antitumor activity of OSI-930 in preclinical xenograft models.
¢ Method:
o Tumor cells are injected subcutaneously into the flank of immunodeficient mice.
o OSI-930 is administered via oral gavage at doses up to 200 mg/kg.
o Tumor growth is monitored over time [3]. The compound has shown potent activity in models
including HMC-1, NCI-SNU-5, COLO-205, and U251 xenografts [3].

Clinical Trial & Pharmacodynamic Data

A first-in-human phase 1 trial established the safety and preliminary activity of OSI-930 in patients with

advanced solid tumors. The trial design and key outcomes are summarized below.
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Phase | Trial Design and Key Outcomes
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The table below summarizes the key parameters and findings from the phase I clinical trial [4] [5].

Parameter Findings
Recommended Phase Il 500 mg, twice daily (BID)
Dose

Maximum Tolerated 500 mg BID

Dose (MTD)
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Parameter

Common Adverse
Events (G1-2)

Dose-Limiting Toxicities
(DLT)

Pharmacodynamic
Proof-of-Mechanism

Antitumor Activity

Findings

Fatigue, diarrhea, nausea, rash

Grade 3 rash; Grade 4 y-glutamyltransferase elevation (at 600 mg BID)
Substantial decrease in plasma soluble VEGFR2 (sVEGFR?2) at BID
doses 2400 mg; DCE-MRI responses in 4/6 patients

RECIST partial response in advanced ovarian cancer (1 patient); stable

disease in 11/19 imatinib-resistant GIST patients (median duration 126
days); FDG-PET partial responses in 4/9 GIST patients

Research Applications & Further Directions

The phase I trial demonstrated that OSI-930 is safe and well-tolerated, with pharmacokinetic and
pharmacodynamic data supporting its dual mechanism of action [4] [5]. Its activity in imatinib-resistant

GIST is particularly notable, suggesting a potential therapeutic option for patients with TKI-resistant disease

[4] [5].

Research into OSI-930 also helps inform the development of next-generation inhibitors. Studies have
explored the structure-activity relationship (SAR) by modifying the quinoline domain of OSI-930, leading

to analogues with varying potencies against c-Kit and KDR, as well as unexpected activity against the

ABCG?2 efflux pump [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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